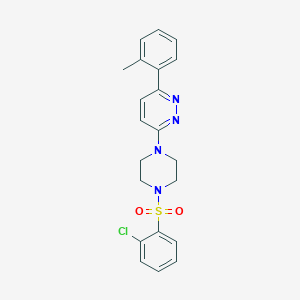

3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine

Description

Properties

IUPAC Name |

3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-(2-methylphenyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2S/c1-16-6-2-3-7-17(16)19-10-11-21(24-23-19)25-12-14-26(15-13-25)29(27,28)20-9-5-4-8-18(20)22/h2-11H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTARAHRJUXNROR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2-Chlorophenylsulfonyl Chloride: This intermediate is prepared by reacting 2-chlorobenzenesulfonyl chloride with piperazine under controlled conditions.

Formation of Piperazine Intermediate: The 2-chlorophenylsulfonyl chloride is then reacted with piperazine to form the piperazine intermediate.

Coupling with Pyridazine Derivative: The piperazine intermediate is then coupled with a pyridazine derivative that has been pre-functionalized with an o-tolyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyridazine rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: It is used in studies investigating the interactions between small molecules and biological targets, such as enzymes or receptors.

Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridazine and Piperazine Families

Core Modifications

- 3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine (): Substituents: A 2-fluorophenyl group replaces the 2-chlorophenylsulfonyl in the piperazine ring. Synthesis: Derived from 3,6-dichloropyridazine via nucleophilic substitution with 2-fluorophenylpiperazine. Hydrolysis yields pyridazinone derivatives, further functionalized with acetohydrazide and benzalhydrazone groups. Relevance: The fluorine atom’s electronegativity enhances metabolic stability compared to chlorine but reduces lipophilicity .

- 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (): Substituents: A 4-chlorophenoxypropyl chain replaces the sulfonyl group. Bioactivity: Demonstrates antiplatelet and antibacterial effects, suggesting that elongated hydrophobic chains improve membrane penetration .

Heterocyclic Core Variations

- 6-(4-Acetylpiperazin-1-yl)-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine (Compound 29, ): Core: Purine instead of pyridazine. Substituents: Dual chlorophenyl groups at positions 8 and 9, with an acetylated piperazine. Pharmacological Data: Melting point 189–190°C, 78% yield, and >95% HPLC purity. The purine core may enhance adenosine receptor interactions compared to pyridazine .

Pharmacological and Physicochemical Properties

Bioactivity Insights

- Antiplatelet Activity : The 3-(piperazin-1-yl)pyridazine scaffold () inhibits platelet aggregation, likely through interference with ADP receptors. The 2-chlorophenylsulfonyl group in the target compound may amplify this effect due to enhanced sulfonate-mediated protein binding .

- Antimicrobial Potential: Pyridazinones with fluorophenyl groups () show moderate antibacterial activity, while chlorophenyl variants (e.g., the target compound) may exhibit broader-spectrum efficacy due to increased halogen bonding .

Physicochemical Comparison

| Property | Target Compound | 3-Chloro-6-[4-(2-fluorophenyl)piperazine]pyridazine | Purine Derivative (Compound 29) |

|---|---|---|---|

| LogP (Estimated) | ~3.5 (high lipophilicity) | ~2.8 | ~4.0 |

| Water Solubility | Moderate (sulfonyl group) | Low | Very low |

| Metabolic Stability | High (sulfonate resistance) | Moderate | Low (acetyl hydrolysis) |

Biological Activity

3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine is a complex organic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This compound is characterized by a pyridazine core, a piperazine ring, and a chlorophenyl sulfonyl group, which may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 428.9 g/mol. The structure includes several functional groups that are pivotal in determining its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H21ClN4O2S |

| Molecular Weight | 428.9 g/mol |

| CAS Number | 1021257-72-6 |

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including anticancer, antimicrobial, and antichlamydial effects. The following sections summarize key findings from recent studies.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of piperazine derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. In vitro assays revealed IC50 values indicating potent activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 12e | A549 | 1.06 ± 0.16 |

| Compound 12e | MCF-7 | 1.23 ± 0.18 |

| Compound 12e | HeLa | 2.73 ± 0.33 |

These results suggest that modifications on the piperazine ring can enhance cytotoxic effects, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Similar piperazine derivatives have demonstrated effectiveness against various pathogens, including bacteria and fungi. For example, modifications to the phenyl group have been linked to enhanced activity against Chlamydia species, indicating that the presence of electron-withdrawing groups can significantly influence antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in disease pathways. For instance, it may inhibit enzymes related to inflammation or cancer progression, leading to therapeutic outcomes.

Case Studies

- Study on Antichlamydial Activity : In a study evaluating novel compounds for their antichlamydial activity, it was found that replacing certain substituents on the piperazine ring enhanced efficacy against Chlamydia trachomatis. The study concluded that compounds with larger electron-withdrawing groups showed improved selectivity and potency .

- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of various derivatives on cancer cell lines using the MTT assay. The results indicated that specific modifications significantly increased cytotoxicity, providing insights into structure-activity relationships crucial for drug development .

Q & A

How can researchers optimize the synthesis of 3-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine to improve yield and purity?

Answer:

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. Key optimization strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency for piperazine-sulfonyl coupling .

- Temperature Control : Maintain temperatures between 60–80°C during sulfonylation to minimize side reactions .

- Catalyst Use : Employ base catalysts like triethylamine to deprotonate intermediates and accelerate sulfonyl group attachment .

- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity final products .

What analytical techniques are most effective for characterizing intermediates and the final compound?

Answer:

Critical characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the pyridazine core and sulfonamide linkage .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .

- X-ray Crystallography : Resolves crystal structure ambiguities, particularly for piperazine ring conformation .

- HPLC-PDA : Assesses purity (>95%) and monitors degradation products under stress conditions .

How do structural modifications to the piperazine or pyridazine moieties influence bioactivity?

Answer:

Structure-activity relationship (SAR) studies suggest:

- Piperazine Substituents : Electron-withdrawing groups (e.g., 2-chlorophenyl) enhance target binding affinity by stabilizing sulfonamide interactions with hydrophobic enzyme pockets .

- Pyridazine Modifications : Introducing electron-donating groups (e.g., o-tolyl) improves solubility without compromising metabolic stability .

- Sulfonyl Linkers : Replacing sulfonyl with carbonyl reduces potency, highlighting its role in hydrogen-bonding networks .

What strategies can resolve contradictions in reported biological activities of this compound?

Answer:

Discrepancies in bioactivity data (e.g., varying IC values) require:

- Orthogonal Assays : Validate enzyme inhibition using both fluorometric and radiometric assays to rule out assay-specific artifacts .

- Negative Controls : Include structurally similar inactive analogs to confirm target specificity .

- Molecular Dynamics (MD) Simulations : Identify conformational flexibility that may explain differential binding across studies .

What computational approaches predict the compound's interaction with biological targets?

Answer:

- Molecular Docking : Predict binding modes to receptors (e.g., serotonin transporters) using software like AutoDock Vina. Focus on sulfonyl-piperazine interactions with conserved residues .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen-bond acceptors from pyridazine) to prioritize derivatives for synthesis .

- ADMET Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration, guiding lead optimization .

How to design assays to evaluate specific biological activities like enzyme inhibition?

Answer:

For enzyme inhibition studies:

- Kinetic Assays : Measure IC using substrate titration (e.g., ATP for kinases) under physiologically relevant pH and temperature .

- Cellular Models : Use HEK293 cells overexpressing target enzymes to assess membrane permeability and cytotoxicity .

- Counter-Screens : Test against off-target enzymes (e.g., PDEs) to confirm selectivity .

What are the challenges in scaling up the synthesis from lab to pilot scale?

Answer:

Key challenges include:

- Reaction Volume : Transitioning from batch to flow chemistry for exothermic steps (e.g., sulfonylation) to prevent thermal runaway .

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale purification .

- Safety : Mitigate risks of chlorinated intermediates by implementing inert atmospheres and real-time gas monitoring .

How to assess stability under various conditions for long-term storage?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .

- Analytical Monitoring : Track purity via HPLC every 3–6 months when stored at -20°C in amber vials with desiccants .

- Lyophilization : Improve stability of aqueous formulations by freeze-drying and storing under nitrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.